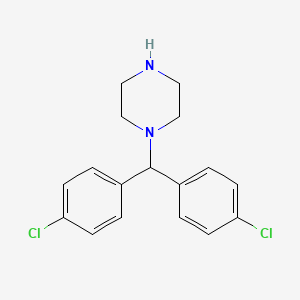

1-(4,4'-Dichlorobenzhydryl)piperazine

描述

The Piperazine (B1678402) Scaffold: A Privileged Motif in Drug Discovery and Development

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of providing ligands for more than one type of receptor or enzyme target. nih.govtandfonline.com Its prevalence in a vast number of therapeutic agents across various clinical areas underscores its importance. nih.govtandfonline.comresearchgate.nettandfonline.com The utility of the piperazine moiety stems from a combination of its inherent physicochemical properties, including its solubility, basicity, and chemical reactivity. nih.govtandfonline.com These characteristics can be finely tuned through substitution at its nitrogen and carbon atoms, allowing medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com

The presence of two nitrogen atoms in the piperazine ring provides opportunities for hydrogen bonding and can significantly influence the water solubility and oral bioavailability of a molecule. researchgate.net Furthermore, the piperazine ring can act as a versatile linker or a central scaffold to which different pharmacophores can be attached, facilitating the creation of molecules with diverse biological activities. tandfonline.com The conformational flexibility of the piperazine ring, which can be constrained by incorporating it into more complex polycyclic structures, also plays a crucial role in its interaction with biological targets. tandfonline.com

The broad therapeutic applicability of piperazine-containing compounds is extensive, with examples found in drugs targeting a wide range of conditions. researchgate.netbenthamdirect.com These include, but are not limited to, anticancer, antimicrobial, antiviral, antimalarial, antidepressant, and anxiolytic agents. benthamdirect.comnih.govresearchgate.netresearchgate.net Many piperazine derivatives exert their pharmacological effects by interacting with central nervous system pathways, particularly the monoamine system. researchgate.netnih.gov This has led to their successful development as antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov The ability of the piperazine scaffold to be readily modified and incorporated into diverse molecular architectures continues to make it a highly attractive and valuable tool in modern drug discovery and development. nih.govresearchgate.net

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Pharmacological Activity |

|---|---|

| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic, Cognition Enhancing. researchgate.netbenthamdirect.comnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Anti-HIV, Antimalarial, Antitubercular. benthamdirect.comresearchgate.netresearchgate.net |

| Oncology | Anticancer, Antiproliferative. benthamdirect.comresearchgate.netnih.gov |

| Inflammatory Conditions | Anti-inflammatory, Analgesic. researchgate.netthieme-connect.com |

| Other | Antihistaminic, Antidiabetic, Cardioprotective. researchgate.netrxlist.com |

Contextualizing 1-(4,4'-Dichlorobenzhydryl)piperazine as a Key Synthetic Intermediate for Bioactive Compounds

This compound, with the chemical name 1-[bis(4-chlorophenyl)methyl]piperazine, serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. clearsynth.com Its structure combines the privileged piperazine scaffold with a dichlorobenzhydryl group. This benzhydryl moiety, and its substituted analogues, are found in numerous bioactive compounds. acs.orgnih.gov The chlorine atoms on the phenyl rings can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile.

The primary role of this compound in medicinal chemistry is that of a key synthetic intermediate. clearsynth.com The secondary amine in the piperazine ring provides a reactive site for further functionalization. This allows for the introduction of various substituents, leading to the generation of large libraries of derivatives for pharmacological screening. For example, a common synthetic route involves the nucleophilic substitution reaction of the piperazine nitrogen with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides. nih.govijpsr.com

A closely related compound, 1-(4-chlorobenzhydryl)piperazine (B1679854), is a well-documented intermediate in the synthesis of cetirizine, a second-generation antihistamine. tcichemicals.com The synthesis of 1-(4-chlorobenzhydryl)piperazine itself can be achieved through the reaction of 4-chlorobenzhydryl chloride with piperazine. nih.govchemicalbook.com This process highlights a general strategy that can be applied to the synthesis of this compound, likely starting from 4,4'-dichlorobenzhydryl chloride.

The derivatization of the benzhydrylpiperazine core has led to the discovery of compounds with a range of biological activities. For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has yielded compounds with significant cancer cell growth inhibitory activity. nih.gov Similarly, coupling benzhydrylpiperazine with nitrobenzenesulfonamide has produced hybrids with excellent antituberculosis activity. acs.orgnih.gov These examples underscore the value of the benzhydrylpiperazine scaffold, and by extension this compound, as a versatile platform for the development of new therapeutic agents.

Table 2: Examples of Bioactive Compounds Derived from Benzhydryl Piperazine Intermediates

| Intermediate | Derivative Class | Resulting Biological Activity |

|---|---|---|

| 1-(4-chlorobenzhydryl)piperazine | 1-(4-substitutedbenzoyl) derivatives | Anticancer. nih.gov |

| Benzhydrylpiperazine | Nitrobenzenesulfonamide hybrids | Antituberculosis. acs.orgnih.gov |

| Benzhydrylpiperazine | Acyl derivatives | Antihistaminic, Anthelmintic. ijpsr.com |

| Benzhydrylpiperazine | Dual COX-2/5-LOX inhibitors | Anti-inflammatory, Anticancer. nih.gov |

Evolution of Benzhydryl Piperazine Chemistry in Pharmacological Investigations

The benzhydrylpiperazine moiety has been a subject of pharmacological investigation for decades, leading to the development of several clinically important drugs. acs.orgnih.gov The combination of the benzhydryl group and the piperazine ring has proven to be a fruitful scaffold for targeting a variety of biological receptors and enzymes. acs.org

Historically, benzhydrylpiperazine derivatives first gained prominence as antihistamines. rxlist.com Hydroxyzine and cyclizine (B1669395) are classic examples of first-generation antihistamines that feature this core structure. rxlist.comwikipedia.orgtaylorandfrancis.com Their mechanism of action involves antagonism of the histamine (B1213489) H1 receptor, which alleviates allergic symptoms. rxlist.com The sedative properties of these early antihistamines are attributed to their ability to cross the blood-brain barrier and interact with central H1 receptors. rxlist.com

The pharmacological profile of benzhydrylpiperazines extends beyond antihistaminic activity. Research has revealed that these compounds can also exhibit dopaminergic, antiviral, and anticancer properties. acs.orgnih.gov For example, some benzhydrylpiperazine derivatives have been investigated for their potential as antipsychotic agents, which often involves modulation of dopamine (B1211576) receptors. chemimpex.com

More recently, the focus of research has shifted towards creating more selective and potent benzhydrylpiperazine-based agents for various therapeutic targets. This has been driven by a deeper understanding of structure-activity relationships and the use of modern drug design techniques. For instance, computational fragment-based screening has identified the 1-benzhydryl piperazine group as a promising "cap" group for the design of selective histone deacetylase 6 (HDAC6) inhibitors, which have potential applications in cancer therapy. nih.gov Furthermore, novel benzhydrylpiperazine derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), demonstrating both anti-inflammatory and anticancer activity. nih.gov The continuous exploration and modification of the benzhydryl piperazine scaffold highlight its enduring importance and versatility in the ongoing search for new and improved medicines. acs.org

Structure

3D Structure

属性

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLFMGDNZYQISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301336 | |

| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27469-61-0 | |

| Record name | 27469-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 1 4,4 Dichlorobenzhydryl Piperazine

Strategies for the Synthesis of the 1-(4,4'-Dichlorobenzhydryl)piperazine Core Structure

The fundamental structure of this compound is typically assembled through the reaction of a dichlorobenzhydryl halide with piperazine (B1678402). A common approach involves the initial reduction of 4,4'-dichlorobenzophenone (B107185) to the corresponding dichlorobenzhydrol. This intermediate is then converted to 4,4'-dichlorobenzhydryl chloride, which subsequently reacts with piperazine to yield the desired product. bilkent.edu.trpsu.edu

One documented method involves dissolving 4-chlorobenzophenone (B192759) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF), followed by reduction with sodium borohydride (B1222165) to produce 4-chlorobenzhydrol (B192747) with a high yield of 92%. psu.edunih.gov This alcohol is then treated with thionyl chloride to form 4-chlorobenzhydryl chloride. psu.edunih.gov The final step involves reacting the chloride with piperazine in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C to furnish 1-(4-chlorobenzhydryl)piperazine (B1679854). bilkent.edu.trpsu.edunih.gov

Alternative synthetic routes have also been described. One such method involves the direct reaction of 4,4'-dichlorobenzhydryl chloride with piperazine. bilkent.edu.tr In a specific protocol, piperazine is dissolved in DMF with anhydrous potassium carbonate, and upon addition of benzhydryl chloride, the mixture is heated to 80°C for 8 hours to yield the target compound. bilkent.edu.tr Another variation utilizes toluene (B28343) as the solvent, with the reaction of 1-chloro-4-(chloro-phenyl-methyl)-benzene and anhydrous piperazine being refluxed in the presence of potassium carbonate and potassium iodide for 18 hours. chemicalbook.com This method resulted in a 57% yield after purification. chemicalbook.com

A detailed procedure describes mixing piperazine with DMF, potassium iodide, and toluene, heating to 80°C, and then adding 4-chlorobenzhydryl chloride in toluene. chemicalbook.com The reaction is maintained at 80°C for 2 hours and then refluxed for 12 hours, ultimately yielding 1-(4-chlorobenzhydryl)piperazine at a 92% yield. chemicalbook.com

Derivatization Approaches Utilizing this compound as a Building Block

The presence of a secondary amine in the piperazine ring of this compound provides a reactive handle for a wide array of chemical modifications. This has been extensively exploited to synthesize libraries of novel compounds with diverse functionalities.

Synthesis of Novel Piperazine Amide Derivatives

A prevalent derivatization strategy involves the acylation of the piperazine nitrogen to form amide derivatives. This is typically achieved by reacting this compound with various carboxylic acids or their activated forms, such as acid chlorides.

For instance, a general procedure for preparing aryl piperazine amides involves activating carboxylic acids with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt·xH₂O) in dichloromethane (B109758) (DCM) or DMF, followed by the addition of the substituted piperazine. nih.gov

Another approach describes the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. psu.edunih.gov In this method, 1-(4-chlorobenzhydryl)piperazine is dissolved in dry dichloromethane, cooled, and treated with triethylamine (B128534) and various benzoyl chlorides. psu.edunih.gov The reaction is stirred for 5-6 hours at room temperature. psu.edunih.gov The formation of the amide bond is confirmed by the disappearance of the N-H group in IR and ¹H NMR spectra. psu.edunih.gov

A series of benzhydrylpiperazine carboxamide derivatives were synthesized by dissolving this compound in dry dichloromethane, cooling the solution in an ice bath, and adding triethylamine, followed by the appropriate acid chloride. bilkent.edu.tr

| Derivative Class | Starting Materials | Reagents and Conditions | Reference |

| Aryl Piperazine Amides | Carboxylic Acids, this compound | EDC.HCl, HOBt·xH₂O, DCM or DMF | nih.gov |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | 1-(4-Chlorobenzhydryl)piperazine, Benzoyl Chlorides | Triethylamine, Dry Dichloromethane, 0-5°C to RT | psu.edunih.gov |

| Benzhydrylpiperazine Carboxamides | This compound, Acid Chlorides | Triethylamine, Dry Dichloromethane, Ice Bath | bilkent.edu.tr |

Exploration of Urea (B33335) and Sulfonamide Derivatives

The nucleophilic nature of the piperazine nitrogen readily allows for the formation of urea and sulfonamide linkages.

Urea Derivatives: The synthesis of urea derivatives can be achieved by reacting this compound with isocyanates. For example, a study reported the synthesis of various benzhydrylpiperazine derivatives, including ureas, by reacting the parent piperazine with different isocyanates. bilkent.edu.tr

Sulfonamide Derivatives: Sulfonamides are synthesized by reacting the piperazine with sulfonyl chlorides. A study detailed the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. nih.gov This involved reacting substituted benzhydryl piperazine with nitro-substituted benzene (B151609) sulfonyl chlorides using DIPEA as a base. nih.gov Another example is the synthesis of 1- and 2-[4-{(4-chloro phenyl)phenyl methyl}-1-piperazinyl] sulphonyl naphthalenes by reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with naphthalene (B1677914) sulfonyl chlorides. asianpubs.org

| Derivative Class | Starting Materials | Reagents and Conditions | Reference |

| Urea Derivatives | This compound, Isocyanates | Not specified in detail | bilkent.edu.tr |

| Sulfonamide Derivatives | Substituted Benzhydryl Piperazine, Nitro-substituted Benzene Sulfonyl Chlorides | DIPEA | nih.gov |

| Sulfonyl Naphthalene Derivatives | 1-[(4-Chlorophenyl)phenylmethyl]piperazine, Naphthalene Sulfonyl Chlorides | Not specified in detail | asianpubs.org |

Development of Other Substituted Analogues

Beyond amides, carbamates, ureas, and sulfonamides, this compound can be modified to introduce other functionalities. For instance, it can be a precursor for the synthesis of more complex molecules. It has been used in the synthesis of cetirizine, a well-known antihistamine, which involves the introduction of an ethoxy acetic acid derivative onto the piperazine ring. asianpubs.org

Furthermore, the reaction of 1-(2-hydroxyethyl)-piperazine with para-chlorobenzhydryl chloride in toluene or acetone (B3395972) at elevated temperatures yields 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. google.com Another example is the synthesis of 1-(3-benzoylaminopropyl)-4-(4-chlorobenzhydryl)piperazine fumarate. prepchem.com

Role of this compound in Combinatorial Chemistry and Library Synthesis

The amenability of the this compound core to various chemical transformations makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. The straightforward derivatization at the piperazine nitrogen allows for the rapid creation of a large number of analogues with diverse substituents. nih.gov This approach is valuable in drug discovery for exploring structure-activity relationships (SAR). researchgate.net

The synthesis of libraries of piperazine derivatives, such as the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, demonstrates the utility of this scaffold in generating a collection of related compounds for biological screening. psu.edunih.gov The ability to readily introduce a wide range of chemical functionalities through amide, urea, and sulfonamide bond formation facilitates the systematic exploration of chemical space around the core structure. bilkent.edu.trnih.govasianpubs.org

Pharmacological Spectrum and Biological Evaluation of 1 4,4 Dichlorobenzhydryl Piperazine Derivatives

Anticancer and Antiproliferative Activities of Related Piperazines

The piperazine (B1678402) ring is a core component of many compounds with antiproliferative properties against a wide array of tumors, including those affecting the colon, prostate, breast, lung, and blood. researchgate.net Derivatives of 1-(4-chlorobenzhydryl)piperazine (B1679854), a closely related structure, have demonstrated notable anticancer activity. researchgate.netnih.gov The therapeutic potential of piperazine-containing compounds is linked to their ability to induce apoptosis, inhibit the cell cycle, and disrupt angiogenesis, which is crucial for tumor growth and metastasis. researchgate.net

A significant body of research has demonstrated the cytotoxic effects of 1-(4,4'-Dichlorobenzhydryl)piperazine derivatives against a multitude of cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g) were synthesized and evaluated for their cytotoxic activity. nih.govmdpi.com These compounds exhibited significant growth inhibitory effects on a wide panel of cancer cell lines, with 50% growth inhibition (GI₅₀) values observed in the micromolar range. mdpi.com The screening was conducted on cell lines derived from various cancers, including liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. nih.govmdpi.com All tested compounds showed considerable cell growth inhibitory activity across these lines. nih.gov

For instance, compound 5a (1-(4-chlorobenzhydryl)-4-(4-fluorobenzoyl)piperazine) demonstrated broad-spectrum activity. researchgate.netmdpi.com Time-dependent analysis of this compound also suggested its long-term stability in situ. nih.govnih.gov The introduction of different substituents on the benzoyl ring modulated the cytotoxic potency. For example, compound 5f , which has a biphenyl (B1667301) group, showed lower inhibition, potentially due to steric hindrance. researchgate.net In contrast, derivatives with different halogen substitutions on the benzoyl moiety displayed varied but generally potent cytotoxic profiles. mdpi.com

Similarly, piperazine-substituted quinolinequinones have been shown to be potent inhibitors of cancer cell growth. nih.gov In a screening against 60 human tumor cell lines by the National Cancer Institute (NCI), several of these derivatives showed potent activity, particularly against renal and breast cancer cell lines. nih.gov

Furthermore, vindoline-piperazine conjugates, including one with a 1-bis(4-fluorophenyl)methyl piperazine moiety, demonstrated outstanding cytotoxic activity, with GI₅₀ values below 2 μM against nearly all tested cell lines. mdpi.com This highlights the versatility of the benzhydryl-piperazine scaffold in developing potent anticancer agents. mdpi.com

Interactive Table: Cytotoxicity (GI₅₀, µM) of 1-(4-chlorobenzhydryl)piperazine Derivatives Use the search bar to filter by compound or cell line.

| Compound | HUH7 (Liver) | HCT116 (Colon) | MCF7 (Breast) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | KATO-3 (Gastric) | MFE-296 (Endometrial) |

| 5a | 2.50 | 2.50 | 2.50 | 1.91 | 0.44 | 0.31 | 0.85 | 1.67 | 1.22 | 1.34 | 2.30 | 1.45 |

| 5b | 2.50 | 2.50 | 2.50 | 2.50 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 2.50 | 1.25 |

| 5c | 2.50 | 2.50 | 2.50 | 2.50 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 2.50 | 1.25 |

| 5d | 2.50 | 2.50 | 2.50 | 2.50 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 2.50 | 1.25 |

| 5e | 2.50 | 2.50 | 2.50 | 2.50 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 2.50 | 1.25 |

| 5f | 5.00 | 5.00 | 5.00 | 5.00 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 5.00 | 2.50 |

| 5g | 2.50 | 2.50 | 2.50 | 2.50 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 2.50 | 1.25 |

| Data sourced from İ. Durmaz, et al. (2012). mdpi.com |

The anticancer activity of piperazine derivatives is not limited to cytotoxicity; it also involves complex cellular mechanisms, including the induction of programmed cell death (apoptosis), interference with cell division (cell cycle modulation), and disruption of the cellular skeleton. researchgate.net

Induction of Apoptosis and Necrosis: Piperazine derivatives have been shown to kill tumor cells directly by inducing apoptosis. researchgate.net For example, a specific dispiropiperazine derivative was found to induce not only apoptosis but also necrosis and DNA damage in human cancer cells. nih.govresearchgate.net This multi-faceted cell-killing mechanism is advantageous in cancer therapy. nih.gov The ability of piperazine compounds to induce apoptosis has been reported in various cancer cell lines, including U937 cells. nih.gov

Cell Cycle Modulation: A key mechanism of action for many anticancer drugs is the disruption of the cell cycle. Certain piperazine derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. researchgate.net For instance, a dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This was confirmed by an increase in the mitotic marker phospho-histone H3. nih.govmdpi.com Similarly, other piperazine-linked compounds, such as quinolinequinones, have been observed to cause cell cycle arrest in renal cancer cells. nih.gov The piperazine moiety is reported to have the ability to inhibit the G1/S phase of the cell cycle. researchgate.net

Microtubule Inhibition: The piperazine scaffold has been associated with the inhibition of microtubule synthesis. researchgate.net Microtubules are essential for cell division, motility, and invasion, making them a prime target for anticancer agents. mdpi.com The antitumor mode of action for some piperazine derivatives is distinct from that of paclitaxel, another well-known microtubule inhibitor. researchgate.net A pyrrolyldihydropyrazino[1,2-a]indoletrione (DHPITO), a microtubule inhibitor, was shown to exert its cytotoxic effects by promoting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in colorectal cancer cells. mdpi.com

Neuropharmacological Investigations

Derivatives based on the benzhydryl-piperazine structure have been identified as potent and selective ligands for various receptors in the central nervous system (CNS). nih.gov

Diaryl piperazine derivatives are recognized as potent and selective antagonists of the dopamine (B1211576) D4 receptor. nih.gov A study of various 1,4-disubstituted aromatic piperazines with high selectivity for the D4 receptor concluded that they interact with a common aromatic microdomain within the receptor. nih.gov This interaction is crucial for their high-affinity binding. nih.gov Research indicates that dopamine exerts a complex, bidirectional modulation of pyramidal neurons in the prefrontal cortex, with D4 receptors being under tonic stimulation by ambient dopamine levels. nih.gov

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a significant therapeutic target for various disorders. nih.govnih.gov Benzhydryl piperazine analogs represent a distinct structural class of CB1 receptor modulators. nih.gov

Several studies have focused on synthesizing and evaluating benzhydryl piperazine derivatives as CB1 receptor ligands. nih.govresearchgate.net One such analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a novel CB1 inverse agonist with a Ki value of 220 nM. nih.gov This compound is structurally distinct from first-generation CB1 inverse agonists, offering new avenues for development. nih.gov Other derivatives, such as 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (B599025) (LDK1203) and 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222), also demonstrated comparable binding to the CB1 receptor. nih.gov

Structure-activity relationship (SAR) studies on 1-benzhydrylpiperazine (B193184) derivatives revealed that urea-based derivatives were particularly potent CB1 binders. nih.gov Optimizing the substituents on the diphenyl rings showed that a combination of 2-chlorophenyl and 4-chlorophenyl groups resulted in the most potent scaffold. nih.gov These findings provide valuable insights for designing novel ligands for the CB1 receptor. biomolther.org

N-arylpiperazine-containing ligands are well-known for their strong interactions with serotonin (B10506) receptors, a property attributed to the basic nitrogen atom of the piperazine ring. semanticscholar.org

Derivatives of 1-aryl-4-alkylpiperazine have been synthesized to achieve high affinity and selectivity for the 5-HT1A receptor. nih.gov For certain derivatives, IC₅₀ values as low as 0.3 nM on 5-HT1A receptors were observed. nih.gov Further research into 1,2,4-trisubstituted piperazine derivatives showed that the addition of a third substituent could enhance affinity for 5-HT2A receptors while maintaining or improving affinity for 5-HT1A receptors. nih.gov

In a study of coumarin-piperazine hybrids, several compounds displayed excellent affinity for 5-HT1A receptors. semanticscholar.org Specifically, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (compound 7) showed a Ki value of 0.57 nM, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org Long-chain arylpiperazine derivatives have also been designed to target a combination of serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and dopamine D2 receptors, aiming for treatments for conditions like psychosis and autism spectrum disorder. nih.gov The affinity for these receptors was found to be dependent on the length of the alkyl spacer and the nature of the aromatic systems linked to the piperazine. nih.gov

Voltage-Gated Sodium Channel Inhibition (e.g., NaV1.7)

Voltage-gated sodium (NaV) channels are essential for the generation and propagation of action potentials in excitable cells. frontiersin.org Human genetic studies have pinpointed NaV1.7, NaV1.8, and NaV1.9 as critical in pain signaling, making them key targets for new pain therapeutics. frontiersin.org The inhibition of these channels, particularly NaV1.7, which is highly expressed in the peripheral nervous system, is a significant area of research for managing nociception. nih.gov

Derivatives of piperazine have been explored for their potential to modulate these channels. For instance, the calmodulin inhibitor trifluoperazine, a phenothiazine (B1677639) with a piperazine moiety, has been shown to decrease NaV1.7 and NaV1.4 current amplitudes significantly. nih.gov This inhibition is state-dependent and involves the local anesthetic receptor site within the sodium channels. nih.gov Such findings suggest that piperazine-containing structures could be developed as potent agents for regional anesthesia and pain management. nih.gov

Research into novel small molecules has also yielded promising results. A compound synthesized based on ralfinamide, QLS-81, demonstrated a tenfold greater potency in inhibiting NaV1.7 current compared to its parent compound, with an IC50 value of 3.5 ± 1.5 μM. nih.gov This highlights the potential for developing highly effective NaV1.7 inhibitors for chronic pain therapy. nih.gov

Studies on Dopamine Uptake Inhibition

The dopamine transporter (DAT) is a key regulator of dopamine levels in the brain, and its inhibition is a mechanism of action for several psychoactive drugs. A series of novel diphenyl piperazine derivatives have been synthesized and evaluated for their DAT binding affinity. researchgate.net These compounds showed significant binding affinities, with some being as potent as GBR12909, a well-known dopamine uptake inhibitor. researchgate.net

Specifically, 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine demonstrated potent dopamine uptake inhibitory activity in vivo, leading to dose-dependent increases in extracellular dopamine levels in the rat striatum. researchgate.net Additionally, a library of fluoroethoxy-1,4-diphenethyl piperazine derivatives showed potent inhibition of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range. nih.gov Compound 15b from this series was identified as a lead compound due to its high affinity (Ki = 0.073 µM) and selectivity for VMAT2. nih.gov

The structural framework of these compounds, often featuring a 1,4-disubstituted arylpiperazine, is common among many antipsychotic medications. mdpi.com

Assessment of Local Anesthetic Potential

The search for safer and more effective local anesthetics has led to the investigation of various chemical structures, including piperazine derivatives. farmaciajournal.com The piperidine (B6355638) ring, structurally related to piperazine, is a key component in widely used local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov

Studies have shown that newly synthesized piperazine derivatives exhibit moderate local anesthetic activity. farmaciajournal.com Research on fluorinated ethynylpiperidine derivatives has also demonstrated promising results, with some compounds showing prolonged and pronounced local anesthetic effects in animal models. nih.gov For example, one study found that a piperidine derivative, LAS-251, had a longer duration of action than procaine (B135) and lidocaine. dergipark.org.tr The mechanism of action for local anesthetics involves blocking voltage-gated sodium channels from inside the cell, stabilizing them in an inactivated state. derangedphysiology.com

Research into Antidepressant Properties

A significant number of antidepressant drugs feature a piperazine substructure, which is believed to contribute to a favorable pharmacokinetic profile for central nervous system activity. nih.gov Piperazine derivatives are frequently designed to interact with the serotoninergic system. nih.gov For example, phenylpiperazines are a known class of antidepressants. farmaciajournal.com Furthermore, 1-(2-pyrimidinyl)-piperazine is an active metabolite of the anxiolytic and antidepressant drug buspirone. farmaciajournal.com

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular, Antimalarial)

Piperazine and its derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net The rise of multidrug-resistant microorganisms has spurred the development of new antimicrobial agents, with piperazine-based compounds being a key area of research. nih.gov

Antibacterial and Antifungal Activity: Novel piperazine derivatives have been screened for their activity against various bacterial and fungal strains. ijcmas.com In one study, compound RL-308 showed potent activity against Shigella flexineri, S. aureus, and MRSA with MIC values of 2 µg, 4 µg, and 16 µg respectively. ijcmas.com Other research has identified 1,4-disubstituted piperazine derivatives with significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Aspergillus flavus. haramaya.edu.et Piperazine-based polymers have also been developed, showing efficacy against E. coli, S. aureus, and Candida albicans. nih.gov

Antitubercular Activity: In the search for new treatments for tuberculosis, a 1,4-disubstituted piperazine derivative, compound 5c, was found to significantly inhibit the growth of Mtb H37Rv with a MIC of 1.56 μg/mL, which was more potent than the standard drug Ethambutol. haramaya.edu.et

Antimalarial Activity: Piperazine derivatives of betulinic acid have been synthesized and evaluated for their antimalarial properties. nih.gov Compound 4a from this series exhibited an IC50 of 1 µM against the CQ-sensitive Plasmodium falciparum 3D7 strain. nih.gov Other studies on 1,4-disubstituted piperidine derivatives have also identified compounds with potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound | Activity Type | Organism/Strain | Potency (MIC/IC50) | Source |

|---|---|---|---|---|

| RL-308 | Antibacterial | Shigella flexineri | 2 µg (MIC) | ijcmas.com |

| RL-308 | Antibacterial | S. aureus | 4 µg (MIC) | ijcmas.com |

| Compound 5c | Antitubercular | Mtb H37Rv | 1.56 μg/mL (MIC) | haramaya.edu.et |

| Compound 4a (Betulinic acid derivative) | Antimalarial | P. falciparum 3D7 | 1 µM (IC50) | nih.gov |

Anti-inflammatory Effects

Derivatives of piperazine have been investigated for their potential to mitigate inflammation. One study on a new piperazine compound, LQFM182, found that it reduced paw edema and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α in a dose-dependent manner. nih.gov Other research on N-phenyl piperazine derivatives showed significant anti-inflammatory potential, with some compounds exhibiting 85-90% anti-inflammatory effects at a concentration of 500 µg/mL. biomedpharmajournal.org The mechanism of action for some of these compounds involves the reduction of nitric oxide and pro-inflammatory cytokines, as well as an increase in the anti-inflammatory cytokine IL-10. nih.gov

PPARs Agonism and Related Therapeutic Applications (e.g., Liver Fibrosis)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in metabolic regulation, inflammation, and fibrosis. nih.gov PPAR-γ, in particular, is a key factor in the pathogenesis of liver fibrosis. mdpi.com Agonists of PPAR-γ can reduce liver fibrosis by inhibiting the proliferation of hepatic stellate cells and reducing the overexpression of α-SMA and type I collagen. mdpi.com

A series of novel piperazine derivatives have been developed as pan-PPARs agonists for the treatment of liver fibrosis. nih.gov A preferred compound from this series, compound 12, displayed potent and balanced pan-PPARs agonistic activity and showed good anti-liver fibrosis effects in vivo. nih.gov The activation of PPAR-γ by ligands forms a heterodimer with the retinoic acid receptor (RXR), which then activates the transcription of target genes with various biological functions. nih.gov

Table 2: Biological Targets and Therapeutic Potential of Piperazine Derivatives

| Target | Derivative Type | Observed Effect | Therapeutic Application | Source |

|---|---|---|---|---|

| Voltage-Gated Sodium Channels (NaV1.7) | Ralfinamide-based (QLS-81) | Inhibition of NaV1.7 current (IC50 = 3.5 ± 1.5 μM) | Neuropathic Pain | nih.gov |

| Dopamine Transporter (DAT) | Diphenyl piperazine derivatives | Potent dopamine uptake inhibition | CNS Disorders | researchgate.net |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Novel piperazine pan-PPARs agonists | Potent and balanced pan-PPARs agonism | Liver Fibrosis | nih.gov |

| Inflammatory Cytokines (IL-1β, TNF-α) | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduction of pro-inflammatory cytokines | Inflammation | nih.gov |

Enzyme Inhibition Studies

The piperazine scaffold is a versatile building block in medicinal chemistry, known to be present in numerous biologically active compounds. nih.gov Research has demonstrated that derivatives of this structure can be potent inhibitors of various enzymes, including those involved in cancer and inflammation.

Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to increased levels of 2-AG, which has shown therapeutic benefits in neurodegenerative diseases, inflammation, and cancer. nih.govmdpi.com While direct testing of this compound as a MAGL inhibitor is not reported, the development of piperazine and piperidine-based MAGL inhibitors is an active area of research. For instance, a class of benzylpiperidine-based derivatives has been synthesized and identified as potent, reversible, and selective MAGL inhibitors. nih.govmdpi.com These findings suggest that the piperazine moiety is a suitable scaffold for interaction with the MAGL active site. The pursuit of reversible MAGL inhibitors is of particular importance, as irreversible inhibitors have been associated with significant side effects. nih.gov

Matrix Metalloproteinases (MMP-3)

Matrix metalloproteinases are a family of enzymes responsible for the degradation of the extracellular matrix, and their dysregulation is implicated in diseases such as arthritis and cancer metastasis. nih.gov General statements in the literature indicate that piperazine sulfonamides, a class of compounds that can be derived from this compound, exhibit inhibitory activity against MMP-3. nih.gov This suggests that derivatization of the parent compound to include a sulfonyl group could yield potent MMP-3 inhibitors. The design of such inhibitors often focuses on the interaction of a zinc-binding group with the catalytic zinc ion in the MMP active site. nih.gov

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. sigmaaldrich.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, and as diuretics and anti-cancer agents.

Derivatives containing the piperazine scaffold have been successfully developed as potent carbonic anhydrase inhibitors. Specifically, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which incorporated substituted piperazines, were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. sigmaaldrich.com Several of these compounds demonstrated low nanomolar inhibition and selectivity for different isoforms. sigmaaldrich.com For example, compounds bearing a piperazine moiety attached to a sulfamoylbenzoyl scaffold have shown significant inhibitory activity against various hCA isoforms.

In one study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with piperazine-containing tails were evaluated. The inhibitory activities (Ki) of some of these derivatives against four human carbonic anhydrase isoforms are presented below.

| Compound | Tail Moiety | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 5 | 3-Methoxyphenylpiperazine | 10.3 | 5.8 | 3.0 | 5.4 |

| 6 | 4-Methoxyphenylpiperazine | 8.8 | 3.7 | 0.9 | 4.8 |

| 9 | 4-Fluorophenylpiperazine | 9.5 | 5.6 | 2.5 | 3.9 |

| 10 | 4-Chlorophenylpiperazine | 8.9 | 4.4 | 1.9 | 3.1 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

| Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. sigmaaldrich.com |

These findings underscore the potential of the this compound core as a starting point for the design of novel and specific enzyme inhibitors. Further research involving the synthesis and biological evaluation of direct derivatives is warranted to fully explore their pharmacological spectrum.

Structure Activity Relationship Sar Analysis of 1 4,4 Dichlorobenzhydryl Piperazine Derivatives

Elucidating the Role of the Benzhydryl Moiety in Biological Activity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a fundamental component for the biological activity of these derivatives. psu.edu This bulky, lipophilic moiety acts as a crucial "surface recognition group," facilitating interactions with biological targets. nih.gov In the context of histone deacetylase (HDAC) inhibitors, the 1-benzhydryl piperazine (B1678402) structure is integral for surface recognition and binding. nih.gov

The orientation and substitution of the phenyl rings within the benzhydryl moiety are critical. For instance, in the design of δ-opioid receptor agonists, the benzhydryl scaffold helps to properly orient the necessary pharmacophore groups for effective ligand-receptor interaction. arizona.edu The inherent versatility of the benzhydryl group makes it a valuable lead structure in the design of various bioactive agents, including those with anticonvulsant, antibacterial, anticholinergic, and antihistaminic properties. psu.edu

Investigating the Impact of Substitutions on the Piperazine Nitrogen

The piperazine ring contains two nitrogen atoms, N1 and N4, which are key sites for chemical modification, significantly influencing the pharmacological properties of the resulting derivatives. researchgate.net The nature of the substituent attached to the piperazine nitrogen can dictate the compound's mechanism of action and efficacy.

Studies on opioid agonists and antagonists have highlighted the distinct roles of the two piperazine nitrogens. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nitrogen at the 4-position was found to be essential for μ-opioid agonist activity. nih.gov Conversely, the nitrogen at the 1-position was shown to be critical for expressing narcotic antagonist activity; its replacement with a methine group abolished this antagonism. nih.gov

In the development of anticancer agents, substitution at the N4 position of a 1-(4-chlorobenzhydryl)piperazine (B1679854) core with various substituted benzoyl chlorides has yielded compounds with significant cytotoxic activity against a range of cancer cell lines. nih.govnih.gov Similarly, converting the parent compound into sulfonamides by attaching sulfonyl naphthalene (B1677914) moieties to the piperazine nitrogen has been explored to create hybrid molecules with potential dual activities. asianpubs.org These findings underscore the piperazine ring as a critical modulator of biological function, where substitutions can fine-tune the therapeutic application of the core structure. mdpi.comresearchgate.net

Significance of Halogenation (e.g., Chlorine and Fluorine) for Potency and Selectivity

Halogenation, the introduction of halogen atoms like chlorine and fluorine onto the molecular scaffold, is a powerful strategy for modulating the potency and selectivity of 1-(4,4'-Dichlorobenzhydryl)piperazine derivatives. rsc.orgmdpi.com The presence, position, and type of halogen can profoundly influence a molecule's electronic properties, lipophilicity, and binding interactions. mdpi.comnih.gov

The parent compound itself features two chlorine atoms on the benzhydryl portion, which are important for its activity. Further halogenation on other parts of the molecule can refine its pharmacological profile. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, compounds with halogen substituents (fluorine and chlorine) on the benzoyl moiety demonstrated promising cytotoxicity against multiple cancer cell lines. nih.govnih.gov The introduction of a second fluorine atom, for instance, significantly enhanced the growth inhibitory values for several cell lines. nih.gov

In a different context, a systematic study on A2B adenosine (B11128) receptor antagonists showed that monohalogenation at specific positions could produce potent ligands, while dihalogenation led to a decrease in affinity depending on the size of the halogen. nih.gov This highlights that the strategic placement of halogens is key to enhancing desired biological effects and achieving receptor selectivity. rsc.orgnih.gov

Correlations Between Molecular Architecture and Receptor Binding Affinity and Subtype Selectivity

A clear correlation exists between the three-dimensional structure of this compound derivatives and their ability to bind to specific receptors with high affinity and selectivity. arizona.edunih.gov Subtle changes to the molecular scaffold can lead to dramatic shifts in binding profiles.

In the development of selective dopamine (B1211576) D4 receptor ligands, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was used as a lead compound. nih.gov Research showed that modifying the amide bond or elongating the alkyl chain that links the benzamide (B126) to the piperazine ring resulted in a decreased affinity for the D4 receptor. nih.gov This indicates a strict spatial requirement for optimal receptor fit.

The table below illustrates the impact of structural modifications on receptor binding affinity for a series of dopamine D4 receptor ligands.

| Compound Modification | Dopamine D4 Receptor Affinity (Ki, nM) |

| Lead Compound (1) | 0.8 |

| Elongation of alkyl chain | Decreased Affinity |

| Modification of amide bond | Decreased Affinity |

| Introduction of semirigid structures | Similar Affinity to opened counterparts |

Data synthesized from a study on dopamine D4 receptor ligands. nih.gov

Structure-Efficacy Relationships Across Diverse Pharmacological Classes

The structural framework of this compound is a launchpad for developing agents with varied pharmacological effects, where specific structural motifs are linked to efficacy in different therapeutic areas. psu.edumdpi.com

For anticancer applications, the key structural elements for efficacy include the 1-(4-chlorobenzhydryl)piperazine core combined with a substituted benzoyl group at the N4 position. nih.govnih.gov Derivatives bearing halogen substituents on the benzoyl ring have shown significant cell growth inhibitory activity. nih.gov The mechanism for this efficacy is believed to involve the induction of apoptosis and inhibition of microtubule synthesis. mdpi.comnih.gov

In the realm of central nervous system agents, the structure-efficacy relationship is finely balanced. For opioid receptor modulators, the presence and availability of the two piperazine nitrogens determine whether the compound acts as an agonist or an antagonist. nih.gov For antihistaminic activity, the core 1-benzhydryl piperazine structure is a well-established pharmacophore. psu.edu Furthermore, derivatives have been investigated for Ca-antagonistic activity, demonstrating the broad therapeutic potential governed by specific structural designs. nih.gov

The following table summarizes the relationship between structural features and pharmacological class for various derivatives.

| Pharmacological Class | Key Structural Features | Reference |

| Anticancer | 1-(4-chlorobenzhydryl)piperazine core with N-substituted benzoyl group | nih.govnih.gov |

| Opioid Agonist | Unsubstituted N1-position on piperazine ring | nih.gov |

| Opioid Antagonist | Substituted N1-position on piperazine ring | nih.gov |

| Antihistaminic | 1-benzhydryl piperazine framework | psu.edu |

| Ca-Channel Antagonist | 1,4-piperazine derivatives of aryloxyaminopropanols | nih.gov |

Preclinical Research and in Vivo Pharmacological Evaluation

In Vitro Efficacy and Selectivity Assessments

Research into the in vitro efficacy of benzhydryl piperazine (B1678402) derivatives has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. While specific data for 1-(4,4'-Dichlorobenzhydryl)piperazine is limited in the reviewed literature, extensive studies on the closely related 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives provide valuable insights into the potential of this chemical scaffold.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic effects across a panel of cancer cell lines from liver, breast, colon, gastric, and endometrial cancers. researchgate.netnih.govmdpi.com The results, as determined by sulphorhodamine B (SRB) assays, indicated that these compounds exhibit significant cell growth inhibitory activity, with 50% growth inhibition (GI50) values in the micromolar range. researchgate.net

The cytotoxic activity of these derivatives was found to be influenced by the nature of the substituent on the benzoyl ring. For instance, the introduction of a second fluorine atom to the benzoyl moiety was observed to alter the GI50 values, suggesting that electronic and steric factors play a crucial role in the anticancer potency of these compounds. researchgate.net Mechanistic studies on piperazine analogues suggest that their anti-tumor action may involve the inhibition of microtubule synthesis, cell cycle progression, and angiogenesis, ultimately leading to apoptosis. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines.

| Compound ID | Substituent (R) | Cell Line | GI50 (µM) |

| 5a | 4-Cl | HUH7 (Liver) | 1.91 |

| HCT116 (Colon) | 0.44 | ||

| MCF7 (Breast) | 0.31 | ||

| 5b | 4-F | HUH7 (Liver) | 0.85 |

| HCT116 (Colon) | 1.67 | ||

| MCF7 (Breast) | 1.22 | ||

| 5g | 2,4-di-F | HUH7 (Liver) | >10 |

| HCT116 (Colon) | 7.33 | ||

| MCF7 (Breast) | 8.24 |

Data sourced from Yarim et al. (2012). researchgate.net

Further studies have explored other derivatives, including N-alkyl, N-sulfonyl, and N-benzoyl derivatives of benzhydrylpiperazine, which have also demonstrated antimicrobial and anticancer activities. nih.gov Some diaryl piperazine derivatives have been identified as potent and selective dopamine (B1211576) D4 receptor antagonists, enterovirus inhibitors, and inhibitors of dopamine uptake, highlighting the diverse biological targets of this chemical class. nih.gov

In Vivo Efficacy Models for Specific Therapeutic Areas (e.g., Cancer, Liver Fibrosis)

In the context of liver fibrosis, animal models are crucial for evaluating potential therapeutic agents. Commonly used models include those induced by chemical toxicants like carbon tetrachloride (CCl4) or thioacetamide (TAA), as well as surgical models like bile duct ligation (BDL). xiahepublishing.comnih.govmeliordiscovery.com These models replicate the key pathological features of human liver fibrosis, including inflammation, hepatocyte damage, and excessive extracellular matrix deposition. xiahepublishing.commeliordiscovery.commedwinpublishers.com Although the potential of piperazine derivatives in treating liver fibrosis is an area of interest, specific in vivo studies with this compound in these models were not identified in the available research.

Pharmacological Profiling in Relevant Animal Models

The pharmacological profiling of benzhydryl piperazine derivatives has been undertaken in various animal models to elucidate their physiological effects. For instance, novel non-peptide chlorobenzhydryl piperazine compounds have been studied for their functional activities in isolated guinea-pig ileum smooth muscle. ijpsr.com These studies are instrumental in characterizing the receptor interaction profiles and potential therapeutic applications of these compounds.

Piperazine itself, the core scaffold of this class of compounds, is known for its anthelmintic properties in various animal species, including dogs, cats, and horses. neuroquantology.com Its mechanism of action involves paralyzing the parasites, which are then expelled from the host's body. neuroquantology.com While this highlights a well-established pharmacological effect of the piperazine ring, the specific pharmacological profile of this compound in animal models, particularly concerning its central nervous system or cardiovascular effects, requires further investigation.

Research on Metabolic Fate and Bioavailability of Benzhydryl Piperazines

The metabolic fate and bioavailability of piperazine derivatives are critical determinants of their therapeutic potential. Generally, piperazine-based drugs are known to be metabolized by cytochrome P450 (CYP) enzymes. researchgate.net For instance, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Studies on buspirone, a drug containing a piperazine moiety, and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats have provided insights into the pharmacokinetics of this class of compounds. nih.gov Following intravenous administration, both buspirone and 1-PP showed distinct clearance rates and elimination half-lives. nih.gov

Regarding benzhydryl piperazines, 1-(4-Chlorobenzhydryl)piperazine is known to be an inactive metabolite of the antihistaminic drugs meclizine and chlorcyclizine. caymanchem.com This indicates that the benzhydryl piperazine structure can be a product of metabolic processes. However, specific pharmacokinetic parameters, such as oral bioavailability, plasma clearance, and the detailed metabolic pathways for this compound, have not been extensively reported in the available literature. Further research is necessary to fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound.

Advanced Research Methodologies and Analytical Techniques in the Study of 1 4,4 Dichlorobenzhydryl Piperazine

Computational Chemistry and In Silico Approaches

While specific in silico studies focusing exclusively on 1-(4,4'-Dichlorobenzhydryl)piperazine are not extensively documented in publicly available research, the methodologies described are standard for this class of compounds. The application of these techniques is frequently seen in the study of its close analogs, such as 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives, which share the core benzhydrylpiperazine scaffold.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a target protein.

In studies involving derivatives of the closely related 1-(4-chlorobenzhydryl)piperazine, molecular docking has been employed to elucidate interactions with biological targets. For instance, research on various piperazine (B1678402) derivatives has used docking to identify key interactions with enzyme active sites, such as with the FabH enzyme in E. coli or P-glycoprotein. caymanchem.comresearchgate.net These simulations can reveal crucial binding interactions like hydrogen bonds and π-stacking, which are vital for the ligand's inhibitory activity. nih.gov Although direct docking studies on this compound are not readily found, this methodology would be essential to hypothesize its interactions with potential biological targets.

| Compound Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1,4-benzodioxane thiazolidinedione piperazine derivatives | E. coli FabH | Identified interactions with key residues in the active site, correlating with antibacterial activity. | caymanchem.com |

| 1,4-Dihydropyridine derivatives | P-glycoprotein (P-gp) | Revealed crucial interactions with residues Gln912, Ser909, and Arg905, explaining the inhibitory mechanism. | researchgate.net |

| Phenyl-piperazine scaffolds | eIF4A1 (eukaryotic initiation factor 4A1) | Predicted binding in the ATP-binding site with π-stacking interactions and hydrogen bonds, suggesting a mode of anticancer activity. | nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT is applied to understand a molecule's structural and electronic properties, such as bond lengths, angles, and electronic orbitals (HOMO/LUMO), which are critical for its reactivity and interaction with receptors.

While specific DFT studies on this compound are sparse, research on analogous compounds like 1-(4-Fluorophenyl)piperazine and 1-(4-Chlorophenyl)piperazine demonstrates the utility of this approach. researchgate.netcaymanchem.com Such studies typically involve optimizing the molecular geometry to find the most stable conformer and calculating various electronic properties. researchgate.net These calculations help in understanding the molecule's reactivity and stability. For example, DFT analysis on 1-(4-Fluorophenyl)piperazine was used to study its structural and electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, to predict its reactivity. researchgate.net

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of the ligand-receptor complex once formed. These simulations can confirm whether the interactions predicted by docking are maintained over a period, thus validating the binding hypothesis.

For various piperazine derivatives, MD simulations have been crucial in confirming the stability of their binding to target proteins. nih.govuni.lu For example, MD simulations of phenyl-piperazine scaffolds with the eIF4A1 protein showed that the compound remains stable in the binding site, sustaining the key interactions identified in docking models. nih.gov Similarly, simulations have been used to study the conformational changes in proteins upon ligand binding and to refine homology models of target proteins. researchgate.net This technique would be invaluable in assessing the temporal stability of this compound within a biological target.

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structure. It compares the structure of a query molecule with a large database of known bioactive compounds to generate a probable activity spectrum, including potential therapeutic effects and mechanisms of action.

While no specific PASS analysis for this compound has been published, this tool is frequently used for novel piperazine derivatives. The analysis provides probabilities for a compound being active (Pa) or inactive (Pi) for hundreds of biological activity types. This allows researchers to prioritize which biological assays to perform. Given that the benzhydrylpiperazine scaffold is known for activities such as antihistaminic and anticancer effects, a PASS analysis could help to further explore the potential therapeutic applications of this specific compound. bilkent.edu.tr

Spectroscopic and Chromatographic Techniques for Structural Characterization and Purity Assessment

The definitive identification and purity verification of this compound rely on a combination of spectroscopic and chromatographic methods. These experimental techniques provide unambiguous structural information and quantify the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule.

In the characterization of piperazine derivatives, NMR is indispensable. For instance, in the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the disappearance of the N-H proton signal in the ¹H NMR spectrum confirmed the successful N-substitution on the piperazine ring. nih.gov

| Moiety | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 7.5 | Multiple signals (doublets, triplets) depending on substitution. |

| Benzhydrylic Proton (-CH-) | ¹H | ~4.2 | A singlet, characteristic of the proton between the two phenyl rings. |

| Piperazine Protons (-CH₂-) | ¹H | 2.3 - 3.8 | Often appear as broad multiplets due to conformational exchange. |

| Piperazine NH Proton | ¹H | ~1.9 | Broad singlet, exchangeable with D₂O. Disappears upon N-substitution. caymanchem.com |

| Aromatic Carbons | ¹³C | 120 - 150 | Includes quaternary carbons and CH carbons. |

| Benzhydrylic Carbon (-CH-) | ¹³C | ~75 | Characteristic downfield shift. |

| Piperazine Carbons (-CH₂-) | ¹³C | 45 - 55 | Two signals may be observed depending on symmetry. |

Note: These are approximate values based on related structures and can vary based on the solvent and specific substitutions.

Quantitative Biological Assays

To understand the pharmacological profile of this compound, in vitro receptor binding assays are essential. These assays measure the affinity of the compound for various neurotransmitter receptors. Based on the known activity of structurally related compounds like hydroxyzine, it is anticipated that this compound would interact with several key receptors in the central nervous system. psychdb.comwikipedia.org

Hydroxyzine is a potent inverse agonist at histamine (B1213489) H1 receptors and also acts as an antagonist at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors. psychdb.comwikipedia.org It exhibits low affinity for muscarinic acetylcholine (B1216132) receptors. researchgate.net Furthermore, studies on other piperazine derivatives have revealed high affinity for sigma receptors (S1R and S2R). nih.gov Radioligand binding assays are used to determine the inhibition constant (Ki), which is a measure of the compound's binding affinity for a specific receptor.

Table 4: Anticipated Receptor Binding Profile for this compound Based on Related Compounds

| Receptor | Predicted Affinity (based on analogs) | Reference Compound(s) |

| Histamine H1 | High | Hydroxyzine psychdb.comwikipedia.org |

| Serotonin 5-HT2A | Moderate to High | Hydroxyzine psychdb.com |

| Dopamine D2 | Moderate | Hydroxyzine psychdb.com |

| α1-Adrenergic | Moderate | Hydroxyzine wikipedia.org |

| Muscarinic Acetylcholine | Low | Hydroxyzine researchgate.net |

| Sigma-1 (S1R) | High | Piperidine (B6355638)/piperazine derivatives nih.gov |

This table is a projection based on the known receptor binding affinities of structurally and pharmacologically related compounds.

Enzyme activity assays are crucial for determining if this compound can inhibit or modulate the activity of specific enzymes. Recent research has shown that compounds with a 1-benzhydryl-piperazine scaffold can act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6. nih.gov This suggests that this compound could also be evaluated for its HDAC inhibitory activity. Additionally, other piperazine derivatives have been investigated as inhibitors of bacterial efflux pumps. nih.gov

Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics technique used to identify the protein targets of a compound within a complex biological system. ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and identification. While no specific ABPP studies on this compound have been reported, this methodology could be a powerful tool to uncover novel enzyme targets and understand its mechanism of action on a broader scale.

Table 5: Potential Enzyme-Related Research Areas for this compound

| Research Area | Rationale/Methodology | Potential Findings |

| HDAC Inhibition Assays | Based on the activity of 1-benzhydryl-piperazine analogs, test for inhibition of various HDAC isoforms using fluorometric or colorimetric assays. nih.gov | Identification of specific HDAC inhibitory activity, which could have implications for cancer research. |

| Bacterial Efflux Pump Inhibition | Evaluate the ability of the compound to inhibit efflux pumps in multidrug-resistant bacteria, potentially restoring antibiotic susceptibility. nih.gov | Discovery of a potential role as an adjuvant in antibiotic therapy. |

| Activity-Based Protein Profiling (ABPP) | Design and synthesize a chemical probe based on the this compound scaffold to identify covalent binding partners in cell lysates or living cells. | Unbiased identification of novel enzyme targets and off-targets, providing a comprehensive understanding of its biological interactions. |

Future Research Trajectories and Translational Outlook for 1 4,4 Dichlorobenzhydryl Piperazine Chemistry

Identification of Novel Molecular Targets for Therapeutic Intervention

The therapeutic versatility of the 1-(4,4'-dichlorobenzhydryl)piperazine scaffold stems from its ability to be chemically modified to interact with a wide range of biological targets. Initial derivatives were primarily recognized for their antihistaminic properties. However, contemporary research has significantly broadened the scope of their biological activities, identifying several new and promising molecular targets for therapeutic intervention.

One of the most promising avenues of research is in oncology. Derivatives of the closely related 1-(4-chlorobenzhydryl)piperazine (B1679854) have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.govnih.gov Mechanistic studies on broader piperazine (B1678402) analogues suggest several potential anticancer mechanisms of action. These include the inhibition of crucial cellular processes like microtubule synthesis and the activity of topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.gov Furthermore, some piperazine derivatives have been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit angiogenesis, the process by which tumors develop their own blood supply. nih.gov

Beyond cancer, research has identified other specific molecular targets. For instance, benzhydrylpiperazine derivatives are being explored as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in inflammatory pathways. rsc.org This dual inhibition offers the potential for potent anti-inflammatory effects with a potentially improved safety profile over single-target agents. Additionally, the piperazine scaffold has been a key element in the design of antagonists for the dopamine (B1211576) D4 receptor, which is a target for antipsychotic medications. nih.gov The core structure has also been utilized in the synthesis of inhibitors for the voltage-gated sodium channel Nav1.7, a significant target for pain therapeutics. medchemexpress.com The ability to modulate such a diverse set of targets underscores the vast potential for discovering new therapeutic applications for this class of compounds.

Design and Synthesis of Advanced-Generation Piperazine Analogues with Enhanced Profiles

The this compound core structure serves as an excellent starting point for the design and synthesis of advanced-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Medicinal chemists are employing various strategies to rationally design and synthesize novel derivatives with enhanced therapeutic profiles.

A common approach involves the modification of the piperazine ring, typically at the N-4 position. For example, the synthesis of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has yielded compounds with significant growth inhibitory activity against multiple cancer cell lines. nih.govnih.gov The nature of the substituent on the benzoyl ring plays a crucial role in determining the cytotoxic potency, highlighting the importance of structure-activity relationship (SAR) studies in guiding the design of more effective anticancer agents. researchgate.net

In the realm of epigenetics, the 1-benzhydrylpiperazine (B193184) moiety has been used as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors. nih.gov By varying the linker between the benzhydrylpiperazine group and the zinc-binding group of the inhibitor, researchers have been able to develop both selective and non-selective HDAC inhibitors with nanomolar efficacy against breast cancer cells. nih.gov

Furthermore, the synthesis of novel benzhydrylpiperazine-based compounds has led to the discovery of dual COX-2/5-LOX inhibitors with significant anti-inflammatory and analgesic properties in preclinical models. rsc.org These advanced-generation analogues are designed to offer a more comprehensive blockade of inflammatory pathways. The synthetic versatility of the piperazine scaffold allows for the systematic exploration of different substituents and linkers to optimize the desired biological activity and drug-like properties. nih.govijpsr.com

Integration of Systems Biology and Multi-Omics Data in Drug Discovery Pipelines

Modern drug discovery is increasingly reliant on a systems-level understanding of disease biology and drug action. The integration of computational tools, systems biology, and multi-omics data (genomics, proteomics, metabolomics) offers a powerful approach to accelerate the development of novel therapeutics based on the this compound scaffold.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being employed to predict the binding affinities and biological activities of newly designed piperazine derivatives. pharmacophorejournal.com These computational models allow for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest probability of success. Molecular docking studies, for instance, can elucidate the binding interactions between a piperazine derivative and its target protein at the atomic level, providing insights for the rational design of more potent and selective inhibitors. pharmacophorejournal.comcabidigitallibrary.org

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are critical for the clinical success of any drug candidate. Computational models are now routinely used to predict the ADME profiles of virtual compounds, helping to identify potential liabilities early in the drug discovery process and guide the design of molecules with improved drug-like properties. nih.gov

While direct multi-omics studies on this compound itself are not yet widely published, the principles of this approach are highly relevant. For example, a multi-omics data integration and network-based analysis was used to repurpose existing drugs, including a piperazine derivative, for new therapeutic indications. oup.com This demonstrates the power of integrating diverse biological data to uncover novel drug-target relationships and therapeutic opportunities. As more biological data becomes available for this compound derivatives, the application of systems biology and multi-omics approaches will be instrumental in elucidating their mechanisms of action, identifying biomarkers for patient stratification, and accelerating their path to the clinic. frontiersin.org

Potential for Clinical Translation of this compound-Derived APIs

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. Several derivatives of this compound have shown significant potential in preclinical studies, suggesting a favorable outlook for their future clinical translation as active pharmaceutical ingredients (APIs).

The parent compound itself is recognized as an intermediate in the synthesis of established antihistamines like cetirizine, which already demonstrates the clinical viability of this chemical scaffold. medchemexpress.com More importantly, novel derivatives have shown promising efficacy in preclinical models of various diseases. For instance, newly synthesized benzhydrylpiperazine-based COX-2/5-LOX inhibitors have demonstrated significant anti-inflammatory and analgesic effects in animal models, coupled with a lack of gastrointestinal, liver, kidney, and cardiac toxicity in initial assessments. rsc.org Furthermore, the pharmacokinetic investigations of some of these novel derivatives have revealed good oral absorption characteristics, a crucial factor for patient compliance and clinical success. rsc.org

In the area of oncology, derivatives have shown potent cytotoxic effects against a broad spectrum of human cancer cell lines. nih.govnih.gov The ability of some of these compounds to induce apoptosis and inhibit tumor growth in preclinical models provides a strong rationale for their further development. nih.gov The low toxicity and high selectivity index reported for some antimycobacterial benzhydrylpiperazine hybrids also indicate their potential for further development. nih.gov

The path to clinical translation is long and challenging, requiring extensive preclinical toxicology studies and rigorously designed clinical trials to establish safety and efficacy in humans. However, the compelling preclinical data for a growing number of this compound-derived compounds, combined with the proven track record of the piperazine scaffold in approved drugs, provides a solid foundation for their continued development and eventual translation into the next generation of therapeutics.

常见问题

Q. What are the optimal synthetic routes for 1-(4,4'-Dichlorobenzhydryl)piperazine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves alkylation or substitution reactions on the piperazine core. Key steps include:

- Alkylation: Reacting piperazine with 4,4'-dichlorobenzhydryl halides (e.g., bromides or chlorides) in polar aprotic solvents like DMF or DCM.

- Base Selection: Use of K₂CO₃ or NaHCO₃ to deprotonate piperazine and facilitate nucleophilic substitution.

- Monitoring: Reaction progress tracked via TLC (e.g., hexane:ethyl acetate 2:1) .

- Purification: Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization to isolate the product.

Optimization Tips:

- Increase equivalents of alkylating agent (1.2–1.5 equiv.) to drive reaction completion.

- Use anhydrous conditions and inert gas (N₂/Ar) to minimize side reactions.

- Adjust solvent polarity to balance reaction rate and solubility .